![molecular formula C8H14N2O4 B239593 16beta-Fluorotestosterone propionate CAS No. 10183-45-6](/img/structure/B239593.png)
16beta-Fluorotestosterone propionate
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Overview
Description
16beta-Fluorotestosterone propionate, also known as 16β-FTPP, is a synthetic androgenic-anabolic steroid that has been studied for its potential use in scientific research. It is a derivative of testosterone with a fluorine atom added at the 16th position and a propionate ester attached to the 17th position, which enhances its bioavailability and prolongs its half-life.
Scientific Research Applications
Tumor Localization and Imaging
16beta-Fluorotestosterone propionate has been investigated for its potential in tumor localization and imaging, specifically in the context of prostate cancer. A study conducted by Larson et al. (2004) explored the feasibility, in vivo targeting, and biokinetics of 16beta-(18)F-fluoro-5alpha-dihydrotestosterone (18F-FDHT) PET in patients with metastatic prostate cancer. The research demonstrated that 18F-FDHT localizes to tumor sites and may be a promising agent for analyzing antigen receptors, potentially impacting the clinical management of prostate cancer Larson et al., 2004.
Androgen Receptor Studies
Bonasera et al. (1996) researched fluorine-18-labeled androgen receptor ligands in baboons to develop noninvasive methods for detecting and quantifying androgen receptors in metastatic prostate cancer. This study is crucial as it aids in understanding the pathophysiology of the disease and potentially guides treatment methods. The results indicated that 16beta-[18F]fluoro-5 alpha-dihydrotestosterone and other compounds can be used to determine AR-positive tissue in primates Bonasera et al., 1996.
Metabolic Studies and Other Applications
The compound has also been a subject of interest in various metabolic studies and other scientific applications. For instance, studies on the antihyperglycemic effects of related steroids, the involvement of multiple biotransformation processes in the metabolic elimination of testosterone, and the potential therapeutic applications in dermatology and estrogen receptor-binding studies have been conducted Pashko et al., 1993; Parks & LeBlanc, 1998; Spencer & Wiseman, 1997; Seimbille et al., 2002.
properties
CAS RN |
10183-45-6 |
---|---|
Product Name |
16beta-Fluorotestosterone propionate |
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,16S,17R)-16-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H31FO3/c1-4-19(25)26-20-18(23)12-17-15-6-5-13-11-14(24)7-9-21(13,2)16(15)8-10-22(17,20)3/h11,15-18,20H,4-10,12H2,1-3H3/t15-,16+,17+,18+,20+,21+,22+/m1/s1 |
InChI Key |
AFBZBYQKIMBONK-RNXAVOFCSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)F |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
Canonical SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)F |
synonyms |
16-.beta.-Fluoro-17-.beta.- (1-oxopropoxy)-androst-4-en-3-one |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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